1-Butylpiperidin-4-one

Descripción general

Descripción

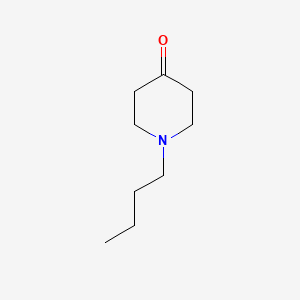

1-Butylpiperidin-4-one is an organic compound with the molecular formula C9H17NO. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

1-Butylpiperidin-4-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-piperidone hydrochloride monohydrate with n-butylamine in the presence of triethylamine and methylene chloride. The reaction mixture is stirred at room temperature for 12 hours, followed by the addition of methanol, water, and anhydrous potassium carbonate. The resulting solution is filtered and purified by silica gel column chromatography to yield this compound .

Industrial production methods may vary, but they generally involve similar reaction conditions and purification techniques to ensure high purity and yield.

Análisis De Reacciones Químicas

1-Butylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Butylpiperidin-4-one is a piperidine derivative characterized by a butyl group attached to the nitrogen atom of the piperidine ring. Its structure can be represented as follows:The compound's unique structural features allow it to interact with various biological targets, making it a versatile scaffold in drug development.

Neuropharmacology

This compound has been investigated for its potential effects on neuropsychiatric disorders. Research indicates that derivatives of this compound can act as muscarinic M1 receptor agonists, which may enhance cognitive function by increasing the release of neurotransmitters like acetylcholine and dopamine in the brain. For instance, studies have shown that compounds derived from this compound can significantly increase dopamine release in the medial prefrontal cortex and hippocampus, suggesting their utility in treating cognitive deficits associated with schizophrenia and other neuropsychiatric disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. Certain compounds exhibit potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). These findings suggest that this compound could be a valuable starting point for developing new antibiotics .

Case Study 1: Cognitive Enhancement

A study published in PubMed explored the effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (a derivative of this compound) on cognitive enhancement in rats. The results demonstrated that administration of this compound significantly increased acetylcholine and dopamine levels, indicating its potential as a treatment for cognitive deficits in schizophrenia .

Case Study 2: Antibacterial Efficacy

In another study, researchers synthesized various derivatives of this compound to evaluate their antibacterial efficacy. The results showed that specific derivatives exhibited strong bactericidal properties against both susceptible and resistant strains of Gram-positive bacteria. This research underscores the potential for these compounds to serve as effective alternatives to existing antibiotics .

Table 1: Neuropharmacological Effects of this compound Derivatives

Table 2: Antimicrobial Activity of this compound Derivatives

Mecanismo De Acción

The mechanism of action of 1-butylpiperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparación Con Compuestos Similares

1-Butylpiperidin-4-one can be compared with other similar compounds, such as:

Piperidin-4-one: The parent compound without the butyl group.

2,6-Dimethylpiperidin-4-one: A derivative with two methyl groups at positions 2 and 6.

1-Methylpiperidin-4-one: A derivative with a methyl group at position 1.

Compared to these compounds, 1-butylpiperidin-4

Actividad Biológica

1-Butylpiperidin-4-one, a piperidine derivative, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a butyl group attached at the nitrogen atom and a ketone functional group at the 4-position. Its molecular formula is with a molecular weight of approximately 155.24 g/mol. This structural configuration contributes to its reactivity and biological interactions.

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological properties:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly in the context of developing treatments for neurological disorders. Studies suggest it may enhance the release of certain neurotransmitters, making it a candidate for further investigation in neuropharmacology .

- Anti-inflammatory Effects : Derivatives of this compound have demonstrated potential in inhibiting inflammatory pathways. This suggests its utility in developing anti-inflammatory therapies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, particularly derivatives of piperidine. For instance, certain derivatives have shown significant antibacterial activity against drug-resistant strains such as MRSA and VRE, indicating that modifications to the piperidine structure can enhance antimicrobial efficacy .

Synthesis Methods

Several methods exist for synthesizing this compound:

- Starting Materials : Common precursors include butyric acid derivatives and piperidine.

- Reaction Conditions : Typical conditions involve the use of solvents like dichloromethane or pyridine under controlled temperatures.

| Synthesis Method | Yield | Reaction Conditions |

|---|---|---|

| Method A | 85% | RT, 24 hours |

| Method B | 91% | Ice bath, 16 hours |

Study on Neurotransmitter Interaction

A notable study investigated the interaction of this compound with muscarinic receptors. It was found to act as an allosteric modulator at the M(1) receptor, enhancing receptor activity in the absence of orthosteric agonists. This finding supports its potential therapeutic applications in treating cognitive disorders .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of modified piperidine compounds. It was observed that specific derivatives could significantly reduce pyroptosis and IL-1β release in macrophage models, indicating their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Butylpiperidin-4-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis of this compound typically involves alkylation of piperidin-4-one precursors. Reaction parameters such as solvent polarity (e.g., THF vs. DCM), temperature (room temperature vs. reflux), and catalyst choice (e.g., Lewis acids) significantly impact yield. For optimization, iterative testing of reaction stoichiometry (e.g., molar ratios of reactants) and use of AI-driven retrosynthetic tools can predict feasible routes. Post-synthesis purification via column chromatography or recrystallization should be validated using TLC/HPLC .

Q. How should researchers validate the identity and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Combine nuclear magnetic resonance (NMR; ¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to detect functional groups (e.g., ketone C=O stretch). Purity assessment requires HPLC with UV detection (≥95% peak area) or GC for volatile derivatives. Elemental analysis is critical for novel compounds to confirm stoichiometry .

Q. What are the standard protocols for handling and storing this compound to maintain stability in laboratory settings?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Use Karl Fischer titration to monitor moisture uptake, which may affect reactivity in subsequent syntheses .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns or unexpected MS fragments) for this compound derivatives be systematically resolved?

- Methodological Answer : For NMR discrepancies, compare experimental data with computational predictions (DFT-based simulations). For MS anomalies, employ high-resolution MS (HRMS) to distinguish isobaric interferences. Cross-validate with alternative techniques (e.g., X-ray crystallography for stereochemical confirmation) and consult spectral databases (e.g., PubChem, Reaxys) for known analogs .

Q. What experimental designs are effective in elucidating the structure-activity relationships (SAR) of this compound in biological assays?

- Methodological Answer : Use a modular synthesis approach to generate analogs with systematic substitutions (e.g., alkyl chain length, stereochemistry). Pair in vitro binding assays (e.g., receptor affinity via radioligand displacement) with molecular docking studies to correlate structural features with activity. Apply multivariate statistical analysis (e.g., PCA) to identify critical SAR descriptors .

Q. How can researchers ensure batch-to-batch reproducibility in physicochemical properties during multi-step synthesis?

- Methodological Answer : Implement strict process controls, including in-process monitoring (e.g., inline FTIR for reaction progress). For intermediates, define acceptance criteria (e.g., ≥90% purity by HPLC). Use Design of Experiments (DoE) to identify critical parameters (e.g., pH, temperature) affecting yield and purity. Document deviations in supplementary materials for cross-lab validation .

Q. How can researchers design collaborative studies to address reproducibility challenges in pharmacological evaluations?

- Methodological Answer : Adopt standardized protocols (e.g., NIH Rigor and Reproducibility guidelines). Share compound aliquots from a single batch across labs. Use electronic lab notebooks (ELNs) with version control to document procedural nuances. Publish negative results in data repositories (e.g., Zenodo) to mitigate publication bias .

Propiedades

IUPAC Name |

1-butylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-3-6-10-7-4-9(11)5-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNWYKFGWLGNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177655 | |

| Record name | 1-Butyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23081-86-9 | |

| Record name | 1-Butyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23081-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023081869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.